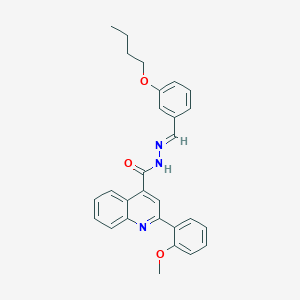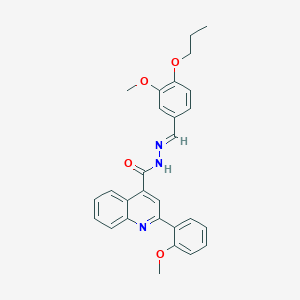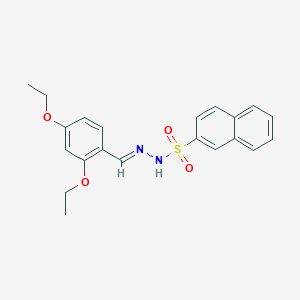![molecular formula C33H36N4O3 B454158 N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454158.png)
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is a complex organic compound with a molecular formula of C33H36N4O3 and a molecular weight of 536.7 g/mol. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and applications in various fields.
準備方法
The synthesis of N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves multiple steps, typically starting with the preparation of the quinoline core. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
化学反応の分析
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles.
Hydrolysis: The amide and hydrazono groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学的研究の応用
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, inhibiting their function and leading to antimicrobial and anticancer effects . The butoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The hydrazono and pivalamide groups contribute to the compound’s stability and bioavailability .
類似化合物との比較
N-[3-(N-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
Quinacrine: An antiprotozoal and antirheumatic agent with a similar quinoline structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
特性
分子式 |
C33H36N4O3 |
|---|---|
分子量 |
536.7g/mol |
IUPAC名 |
2-(3-butoxyphenyl)-N-[(E)-1-[3-(2,2-dimethylpropanoylamino)phenyl]ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H36N4O3/c1-6-7-18-40-26-15-11-13-24(20-26)30-21-28(27-16-8-9-17-29(27)35-30)31(38)37-36-22(2)23-12-10-14-25(19-23)34-32(39)33(3,4)5/h8-17,19-21H,6-7,18H2,1-5H3,(H,34,39)(H,37,38)/b36-22+ |
InChIキー |
RGDPOJDURVPVNC-HPNXWYHWSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C(C)(C)C |
異性体SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C(\C)/C4=CC(=CC=C4)NC(=O)C(C)(C)C |
正規SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454076.png)

![N,N-diethyl-2-[2-methoxy-4-(2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B454078.png)

![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454080.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454085.png)
![N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454086.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B454091.png)
![2-(4-tert-butylphenyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454092.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454098.png)
